4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride - 1803607-37-5

4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride

Catalog Number: EVT-1723083
CAS Number: 1803607-37-5
Molecular Formula: C9H14Cl2N2O
Molecular Weight: 237.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One example involves reacting a substituted 2-aminophenol with maleic anhydride in the presence of triethylamine to form a methyl α-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl)acetate intermediate []. This intermediate can then be further modified through various chemical transformations to yield the desired 1,4-benzoxazine derivative.

Chemical Reactions Analysis
  • Acylation: The amine group can react with acyl chlorides or carboxylic acids in the presence of a coupling agent to form amides. This reaction is frequently employed to attach the 1,4-benzoxazine moiety to other molecules, such as amino acids or peptides [].
Applications

Antirheumatic Agent Development

Research has explored 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride as a key component in synthesizing novel methotrexate (MTX) derivatives with potential antirheumatic properties []. Methotrexate is a commonly used medication for treating rheumatoid arthritis, an autoimmune disease characterized by joint inflammation.

Scientists have synthesized MTX derivatives incorporating the 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride structure, aiming to enhance MTX's efficacy and reduce its side effects. In vitro studies demonstrated that these novel MTX derivatives exhibit potent antiproliferative activity against human synovial cells, the cells responsible for joint inflammation in rheumatoid arthritis []. Notably, one derivative, N-[[4-[(2,4-diaminopteridin-6-yl)methyl]-3,4-dihydro-2H-1,4-benzothiazin-7-yl]carbonyl]-L-homoglutamic acid (designated as MX-68), demonstrated comparable antiproliferative activity to MTX itself []. Importantly, MX-68 exhibited reduced polyglutamation, a metabolic process potentially linked to MTX's side effects [].

Further in vivo studies in a rat model of adjuvant arthritis confirmed the anti-arthritic efficacy of MX-68. This derivative effectively suppressed the progression of the disease in a dose-dependent manner, highlighting its potential as a safer and more effective antirheumatic agent compared to traditional MTX [].

Fibrinogen Receptor Antagonist Design

Researchers have investigated 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride as a scaffold for developing fibrinogen receptor antagonists []. Fibrinogen receptors play a crucial role in platelet aggregation, a vital step in blood clot formation. Antagonists of these receptors can prevent or reduce platelet aggregation, offering therapeutic potential for treating thrombotic disorders like heart attack and stroke.

Studies have shown that incorporating 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride into peptide mimetics can influence the conformation of the peptide backbone, impacting its interaction with the fibrinogen receptor []. Specifically, researchers utilized 2D proton NMR to demonstrate that incorporating this compound into proline-containing peptides led to a predominantly trans conformation of the proline peptide bond []. This conformational restriction, in turn, influenced the ability of these peptides to bind to and antagonize fibrinogen receptors, offering valuable insights into designing more potent and selective antagonists for therapeutic applications.

Benzyl (2S)-1-[[(2S)-2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylate [(S,S)-11]

  • Compound Description: (S,S)-11 is a derivative of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine. It incorporates a benzyl (2S)-2-pyrrolidinecarboxylate substituent at the nitrogen atom and a nitro group at the 6-position of the benzoxazine ring. This compound was synthesized as part of a study on conformationally tailored N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline templates for designing peptidomimetics []. 2D proton NMR studies showed that the proline peptide bond in (S,S)-11 exists exclusively in the trans conformation.

Benzyl (2S)-1-[[(2S)-2-methyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl]-2-pyrrolidinecarboxylate [(S,S)-9]

  • Compound Description: Similar to (S,S)-11, (S,S)-9 is another derivative of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine investigated for its conformational properties in the context of peptidomimetic design []. It possesses a benzyl (2S)-2-pyrrolidinecarboxylate substituent at the nitrogen atom but differs from (S,S)-11 by having the nitro group at the 7-position of the benzoxazine ring. 2D proton NMR studies confirmed that the proline peptide bond in (S,S)-9 also exists exclusively in the trans conformation.

(S,S)-6-amino-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid [(S,S)-3]

  • Compound Description: (S,S)-3 represents a conformationally defined template used in constructing RGD mimetics with antagonistic activity at the platelet fibrinogen receptor []. It is a 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivative with a carboxylic acid group at the 2-position and an amino group at the 6-position.

(S,S)-7-amino-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid [(S,S)-4]

  • Compound Description: Similar to (S,S)-3, (S,S)-4 serves as a conformationally defined template for developing RGD mimetics targeting the platelet fibrinogen receptor []. It is a 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivative but differs from (S,S)-3 by having the amino group at the 7-position of the benzoxazine ring instead of the 6-position.

2-Fluoro-N-[7-fluoro-3,4-dihydro-2-methyl-3-oxo-4-(prop-2-ynyl)-2H-1,4-benzoxazin-6-yl]benzamide

  • Compound Description: This compound, identified as a protox inhibitor, is a 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivative with fluorine atoms at the 6- and 7-positions of the benzoxazine ring and a prop-2-ynyl group attached to the nitrogen atom []. It also includes a 2-fluorobenzamide substituent at the 6-position.

N-[[4-[(2,4-Diaminopteridin-6-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-7-yl]carbonyl]-L-homoglutamic acid (3b)

  • Compound Description: This compound is a methotrexate (MTX) derivative synthesized and tested for its antiproliferative and antiarthritic activities []. It features a dihydro-2H-1,4-benzoxazine moiety linked to a methotrexate-derived unit through a carbonyl bridge. This compound exhibited comparable in vitro antiproliferative activity to MTX against human synovial cells and human peripheral blood mononuclear cells and significantly suppressed adjuvant arthritis progression in rats.

7. N-[[4-[(2,4-diaminopteridin-6-yl)methyl]-3,4-dihydro-2H-1, 4-benzothiazin-7-yl]carbonyl]-L-glutamic acid (3c)* Compound Description: This MTX derivative was designed and synthesized as a potential antirheumatic agent []. It features a dihydro-2H-1,4-benzothiazine moiety, closely related to the benzoxazine structure, connected to a methotrexate unit via a carbonyl linker. Compound 3c exhibited potent in vitro antiproliferative activity against human synovial cells and human peripheral blood mononuclear cells, surpassing the potency of MTX.* Relevance: Although 3c contains a benzothiazine ring instead of benzoxazine, it is still structurally related to 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride due to the similar frameworks of benzothiazine and benzoxazine. Both compounds share a six-membered heterocyclic core with a nitrogen atom at the same position and a similar substitution pattern on the aromatic ring.

8. N-[[4-[(2,4-Diaminopteridin-6-yl)methyl]-3,4-dihydro-2H-1, 4-benzothiazin-7-yl]carbonyl]-L-homoglutamic acid (3d/MX-68)* Compound Description: Similar to 3c, 3d (also known as MX-68) is an MTX derivative synthesized and evaluated for its antiproliferative and antiarthritic properties []. It also contains a dihydro-2H-1,4-benzothiazine moiety linked to a methotrexate-derived unit through a carbonyl bridge. Like 3b, this compound showed comparable in vitro antiproliferative activity to MTX and significantly suppressed adjuvant arthritis progression in a rat model. Notably, 3d demonstrated complete suppression of arthritis progression at a dose of 2.5 mg/kg (po), highlighting its potential as a therapeutic agent. Additionally, 3d did not undergo polyglutamation, a process potentially responsible for some of MTX's side effects, suggesting a better safety profile.* Relevance: Like 3c, despite containing a benzothiazine ring, 3d is structurally related to 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride due to the close structural resemblance between benzothiazine and benzoxazine. Both compounds share a six-membered heterocyclic core with a nitrogen atom at the same position and a similar arrangement of substituents on the aromatic ring. The presence of the methotrexate-derived unit, the carbonyl linker, and the L-homoglutamic acid moiety in 3d, as well as the absence of the 4-methyl group, distinguish it from the target compound.

Properties

CAS Number

1803607-37-5

Product Name

4-methyl-3,4-dihydro-2H-1,4-benzoxazin-7-amine dihydrochloride

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazin-7-amine;dihydrochloride

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

InChI

InChI=1S/C9H12N2O.2ClH/c1-11-4-5-12-9-6-7(10)2-3-8(9)11;;/h2-3,6H,4-5,10H2,1H3;2*1H

InChI Key

WMOSCGVLAJJQMN-UHFFFAOYSA-N

SMILES

CN1CCOC2=C1C=CC(=C2)N.Cl.Cl

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.